![molecular formula C20H20N2 B14742079 4,4'-[1,4-Phenylenebis(methylene)]dianiline CAS No. 2811-55-4](/img/structure/B14742079.png)
4,4'-[1,4-Phenylenebis(methylene)]dianiline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[1,4-Phenylenebis(methylene)]dianiline is an organic compound with the molecular formula C20H20N2. It is a derivative of aniline, featuring two aniline groups connected by a 1,4-phenylenebis(methylene) bridge. This compound is known for its applications in various fields, including materials science and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[1,4-Phenylenebis(methylene)]dianiline typically involves the reaction of 1,4-bis(chloromethyl)benzene with aniline under basic conditions. The reaction proceeds as follows:
- Dissolve 1,4-bis(chloromethyl)benzene in a suitable solvent such as dichloromethane.
- Add aniline and a base, such as sodium hydroxide, to the solution.
- Stir the mixture at room temperature for several hours.
- Isolate the product by filtration and purify it using recrystallization techniques .
Industrial Production Methods
Industrial production of 4,4’-[1,4-Phenylenebis(methylene)]dianiline may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-[1,4-Phenylenebis(methylene)]dianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aniline groups can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like nitric acid or sulfuric acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro and sulfonic acid derivatives.
Applications De Recherche Scientifique
4,4’-[1,4-Phenylenebis(methylene)]dianiline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and advanced materials.
Mécanisme D'action
The mechanism of action of 4,4’-[1,4-Phenylenebis(methylene)]dianiline involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The specific pathways and targets depend on the context of its application, such as its use in medicinal chemistry or materials science .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Methylenebis(aniline): Similar structure but with a methylene bridge instead of a 1,4-phenylenebis(methylene) bridge.
4,4’-Diaminodiphenylmethane: Another related compound with similar applications in polymer chemistry and materials science.
Uniqueness
4,4’-[1,4-Phenylenebis(methylene)]dianiline is unique due to its specific structural features, which confer distinct chemical reactivity and physical properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry .
Propriétés
Numéro CAS |
2811-55-4 |
|---|---|
Formule moléculaire |
C20H20N2 |
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
4-[[4-[(4-aminophenyl)methyl]phenyl]methyl]aniline |
InChI |
InChI=1S/C20H20N2/c21-19-9-5-17(6-10-19)13-15-1-2-16(4-3-15)14-18-7-11-20(22)12-8-18/h1-12H,13-14,21-22H2 |
Clé InChI |
PBPYNPXJEIOCEL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC2=CC=C(C=C2)N)CC3=CC=C(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![n'-[(5-Bromofuran-2-yl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B14742002.png)
![3-[(2-Ethoxyethoxy)methoxy]prop-1-ene](/img/structure/B14742008.png)
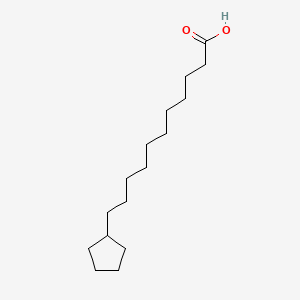
![8-Methyl-8-nitro-6,10-dioxaspiro[4.5]decane](/img/structure/B14742015.png)
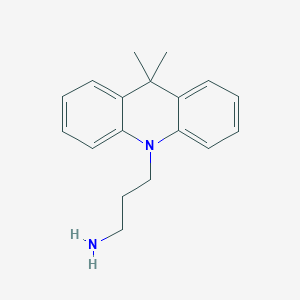



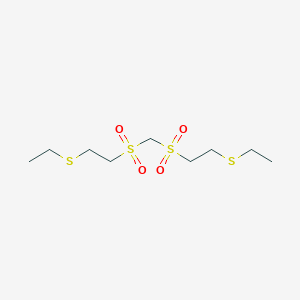
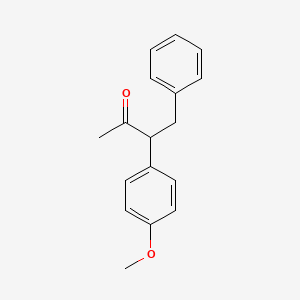
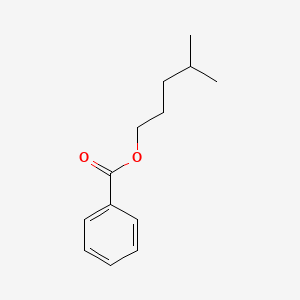

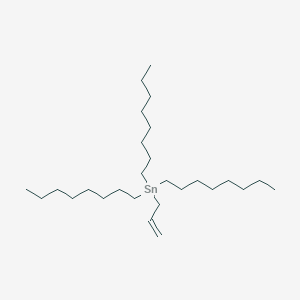
![2-{[(Butylsulfonyl)oxy]methyl}-2-ethylbutyl butane-1-sulfonate](/img/structure/B14742062.png)
